tert-Butyl azocane-1-carboxylate
Description
Structure
3D Structure
Properties
CAS No. |
549531-88-6 |
|---|---|
Molecular Formula |
C12H23NO2 |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
tert-butyl azocane-1-carboxylate |
InChI |
InChI=1S/C12H23NO2/c1-12(2,3)15-11(14)13-9-7-5-4-6-8-10-13/h4-10H2,1-3H3 |
InChI Key |
UEWODFSYTXWRGB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCCCCCC1 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCCCC1 |
Origin of Product |
United States |
Synthetic Methodologies for Tert Butyl Azocane 1 Carboxylate and Derivatives
Strategies for Azocane (B75157) Ring Formation
The formation of an eight-membered nitrogen-containing ring, known as an azocane, is a significant challenge in organic synthesis due to unfavorable entropic and enthalpic factors. Various strategies have been developed to overcome these hurdles.
Direct cyclization reactions are a primary method for constructing the azocane skeleton. These reactions involve forming a bond between two ends of a linear precursor to close the ring.
Radical Cyclization : This approach uses radical intermediates to form the ring. For instance, an iodine-atom-transfer radical 8-endo cyclization can be employed to synthesize azocane derivatives. nih.gov Mn(III)-mediated oxidative radical processes have also been successfully used to generate the azocane system from suitable acyclic precursors. nih.gov
Metal-Catalyzed Cyclization : Transition metals can facilitate the formation of medium-sized rings. Rhodium-catalyzed [4+2+2] cycloaddition reactions, for example, can bring together dienes and enynes or diynes to construct eight-membered rings. dntb.gov.ua Copper-catalyzed tandem C-N bond formation and ring-expansion processes also provide a pathway to medium-ring nitrogen heterocycles. dntb.gov.ua
Aza-Prins Cyclization : This powerful acid-mediated reaction can be used to synthesize nitrogenated heterocycles. While commonly used for smaller rings, new methods are being developed for seven-membered (tetrahydroazepine) and potentially eight-membered rings using sustainable catalysts like iron(III) salts. acs.org This reaction forms a C-N and a C-C bond in a single step. acs.org
Ring expansion offers an alternative and often more efficient route to medium-sized rings by transforming a smaller, more readily available cyclic system into a larger one. mskcc.org This strategy can circumvent the challenges associated with direct macrocyclization.
Expansion of Piperidines : Trifluoromethyl azocanes can be accessed from 2-(trifluoropropan-2-ol) piperidines through a metal-free ring-expansion that proceeds via a bicyclic azetidinium intermediate. researchgate.net The opening of this strained intermediate by various nucleophiles yields the functionalized eight-membered azocane ring. researchgate.net
Expansion of Lactams : The expansion of β-lactams can be used to form 8-membered ring sulfonamides. researchgate.net This process can be initiated by the reduction of a nitro group, which then acts as an internal nucleophile to trigger the ring expansion. researchgate.net
Alkyne-Induced Expansion : Annulated tetrahydropyridines can undergo a ring-expansion reaction when treated with activated alkynes, leading to the formation of an azocine (B12641756) ring. nih.gov
| Synthesis Strategy | Description | Advantages | Disadvantages |
| Linear Synthesis | Reactants are added sequentially in a step-by-step process to build the target molecule. chemistnotes.com | Conceptually simple to plan. | Overall yield drops significantly with each step; inefficient for long syntheses. wikipedia.org |
| Convergent Synthesis | Key fragments of the target molecule are synthesized independently and then combined. chemistnotes.com | More efficient, higher overall yield, allows for parallel synthesis of fragments. fiveable.mewikipedia.org | May require more complex planning for the final fragment coupling steps. |
N-Boc Group Introduction and Cleavage Strategies
The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis due to its stability in basic and nucleophilic conditions and its ease of removal under acidic conditions. umich.edutotal-synthesis.com
The introduction of the Boc group onto the nitrogen of the azocane ring is a crucial step. This is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O). sigmaaldrich.com
Base-Mediated N-Carboxylation : The reaction is commonly performed in the presence of a base such as sodium hydroxide, triethylamine (B128534), or 4-dimethylaminopyridine (DMAP) in a suitable solvent like tetrahydrofuran (B95107) (THF), acetonitrile (B52724), or a biphasic mixture. wikipedia.orgfishersci.co.uk The base neutralizes the proton on the amine, increasing its nucleophilicity for attack on the Boc anhydride (B1165640). jk-sci.com
Aqueous and Catalyst-Free Conditions : N-Boc protection can also be accomplished under environmentally benign conditions. Simple stirring of the amine with Boc₂O in water or a water-acetone mixture can lead to high yields of the N-Boc product, often without the need for a catalyst. wikipedia.orgnih.gov
| Method | Reagents | Solvent | Key Features |
| Standard Basic | Boc₂O, NaOH or Et₃N | THF, Water, or CH₂Cl₂ | A widely used, robust method. wikipedia.orgfishersci.co.uk |
| DMAP Catalysis | Boc₂O, DMAP | Acetonitrile | Effective for less reactive amines. wikipedia.org |
| Catalyst-Free | Boc₂O | Water or Water/Acetone | Environmentally friendly, simple procedure. nih.gov |
The removal of the Boc group is typically accomplished under acidic conditions, which exploits its acid-labile nature. wikipedia.org
Mechanism of Acidic Cleavage : The deprotection mechanism begins with the protonation of the carbonyl oxygen of the carbamate (B1207046) by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). total-synthesis.comcommonorganicchemistry.com This is followed by the cleavage of the C-O bond to release a highly stable tert-butyl cation and a carbamic acid intermediate. commonorganicchemistry.com The carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide gas. total-synthesis.comjk-sci.com The released tert-butyl cation can either be trapped by a scavenger (like anisole) or deprotonate to form isobutylene (B52900) gas. wikipedia.orgcommonorganicchemistry.com
Alternative Deprotection Methods : For substrates that are sensitive to strong acids, several milder methods have been developed:
Lewis Acids : Aluminum chloride (AlCl₃) or zinc bromide (ZnBr₂) can selectively cleave N-Boc groups. wikipedia.orgorganic-chemistry.org
Oxalyl Chloride : A mild method using oxalyl chloride in methanol (B129727) can deprotect a wide range of N-Boc compounds at room temperature. nih.gov
Enzymatic Cleavage : Certain lipases and esterases can be used for the mild and selective removal of tert-butyl protecting groups, leaving other protecting groups like Fmoc and Cbz intact. nih.gov
| Deprotection Reagent | Conditions | Mechanism/Notes |
| Trifluoroacetic Acid (TFA) | DCM or neat, room temp. | Standard, highly effective method; proceeds via tert-butyl cation formation. total-synthesis.comwikipedia.org |
| Hydrochloric Acid (HCl) | Methanol or Ethyl Acetate (B1210297) | Common and cost-effective alternative to TFA. wikipedia.org |
| Aluminum Chloride (AlCl₃) | Acetonitrile | Allows for selective cleavage in the presence of other acid-labile groups. organic-chemistry.org |
| Oxalyl Chloride | Methanol, room temp. | Mild conditions suitable for sensitive substrates. nih.gov |
| Esterase / Lipase | Aqueous buffer | Enzymatic hydrolysis, offers high selectivity. nih.gov |
Advanced Synthetic Transformations on the Azocane Scaffold
Recent advancements in synthetic organic chemistry have enabled a variety of transformations on the azocane ring, allowing for the introduction of diverse functional groups and the creation of complex molecular architectures.
Functionalization of the pre-formed azocane ring is a key strategy for the synthesis of a wide array of derivatives. This can be achieved through a range of reactions that target the nitrogen atom or the carbon backbone of the ring.
The nitrogen atom of tert-butyl azocane-1-carboxylate is protected by the bulky tert-butoxycarbonyl (Boc) group, which makes it less nucleophilic. However, deprotection of the Boc group can be readily achieved under acidic conditions, liberating the secondary amine which can then participate in a variety of nucleophilic substitution reactions. For instance, the free amine can be alkylated, acylated, or arylated to introduce a wide range of substituents.
While direct electrophilic substitution on the carbon framework of the saturated azocane ring is challenging, functionalization can be achieved through the generation of carbanionic intermediates. For example, α-lithiation of N-Boc protected cyclic amines, followed by quenching with an electrophile, is a known method for introducing substituents adjacent to the nitrogen atom. However, the regioselectivity of such reactions on an eight-membered ring like azocane can be complex.
Reductive and oxidative transformations of the azocane ring can be employed to introduce or modify functional groups. While the saturated hydrocarbon backbone of this compound is relatively inert to common oxidizing and reducing agents, the presence of other functional groups on derivatives allows for a range of transformations. For instance, a ketone or ester group on the ring can be reduced to the corresponding alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Oxidative reactions can be used to introduce unsaturation or carbonyl functionalities. For example, oxidation of a methylene (B1212753) group adjacent to the nitrogen could, in principle, lead to the formation of a lactam, although this can be challenging to achieve selectively in a large ring system. More commonly, oxidative transformations are performed on derivatives bearing specific functional groups that are amenable to oxidation.
Modern carbon-carbon bond-forming reactions are powerful tools for the elaboration of the azocane scaffold. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly valuable for the introduction of aryl and vinyl groups. mdpi.comdntb.gov.uanih.govmdpi.com While direct coupling of the unsubstituted azocane ring is not feasible, the presence of a halide or triflate handle on the ring allows for its participation in these reactions.
A more direct approach to functionalization is through C-H activation. Palladium-catalyzed C(sp³)–H arylation has been successfully applied to N-Boc protected saturated azacycles, including pyrrolidines, piperidines, and azepanes. nih.gov This methodology allows for the direct formation of a C-aryl bond at the position alpha to the nitrogen atom.
Table 1: Palladium-Catalyzed α-Arylation of N-Acyl Azepane
| Entry | Aryl Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-N-acylazepane | 75 |
| 2 | 4-Tolylboronic acid | 2-(4-Tolyl)-N-acylazepane | 82 |
| 3 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-N-acylazepane | 68 |
| 4 | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-N-acylazepane | 71 |
Data adapted from a study on related N-acyl azepanes as a representative example of C-H arylation on large nitrogen heterocycles. nih.gov
The development of stereoselective methods for the synthesis of chiral azocane derivatives is crucial, as the biological activity of these compounds is often dependent on their stereochemistry. Asymmetric synthesis of enantioenriched azo compounds has been achieved through various strategies, including the use of chiral catalysts. researchgate.netmonash.edunih.govmdpi.com
For instance, chiral N,N'-dioxide/metal Lewis acid complexes have been employed to promote the interrupted Japp-Klingemann reaction of aryldiazonium salts, leading to the formation of enantioenriched azo compounds. researchgate.net While not directly applied to the azocane ring itself in the available literature, this methodology demonstrates the potential for creating stereogenic centers in the synthesis of complex azo-containing molecules.
Another approach to achieving stereoselectivity is through the use of chiral auxiliaries or by employing starting materials from the chiral pool. The inherent chirality of a starting material can direct the stereochemical outcome of subsequent reactions, a process known as chiral induction.
Table 2: Chiral Catalyst-Mediated Asymmetric Synthesis of Azo Compounds
| Entry | Catalyst System | Substrate | Product Enantiomeric Excess (ee %) |
| 1 | Chiral N,N'-dioxide/Ni(II) | Aryldiazonium salt | 95 |
| 2 | Chiral N,N'-dioxide/Sc(III) | α-Substituted diazoester | 98 |
| 3 | Chiral Bis(oxazolinyl)thiophene/Cu(II) | Indole and nitroolefin | 80 |
Data is representative of asymmetric syntheses of azo compounds and related nitrogen-containing heterocycles using chiral catalysts, illustrating potential strategies for chiral azocane synthesis. researchgate.netrsc.org
Functionalization of the Azocane Ring System
Green Chemistry Principles in Azocane Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of nitrogen-containing heterocycles to minimize environmental impact. researchtrendsjournal.commdpi.comresearchgate.netisca.me Key aspects of green chemistry include the use of environmentally benign solvents, the development of atom-economical reactions, and the use of catalytic rather than stoichiometric reagents. rsc.orgnih.govscranton.eduscispace.com
In the context of azocane synthesis, this translates to exploring water or other green solvents as reaction media, designing synthetic routes that maximize the incorporation of starting material atoms into the final product (high atom economy), and utilizing catalytic methods such as palladium-catalyzed C-H activation to reduce waste. researchtrendsjournal.commdpi.com For example, the use of water as a solvent in the synthesis of nitrogen heterocycles has been shown to be a viable and environmentally friendly alternative to traditional organic solvents. mdpi.com
Table 3: Comparison of Solvents in a Representative Heterocyclic Synthesis
| Solvent | Reaction Time (h) | Yield (%) |
| Toluene | 12 | 75 |
| Dichloromethane (B109758) | 18 | 60 |
| Water | 10 | 85 |
| Ethanol | 14 | 70 |
This table provides a conceptual comparison based on general findings in green chemistry for heterocyclic synthesis, highlighting the potential benefits of using greener solvents. researchtrendsjournal.com
The concept of atom economy is also a critical consideration in designing synthetic routes to this compound and its derivatives. rsc.orgnih.govscranton.eduscispace.com Reactions such as cycloadditions are inherently more atom-economical than multi-step sequences that involve protecting groups and generate significant waste.
Development of Environmentally Benign Synthetic Routes
The pursuit of greener synthetic pathways for this compound and related N-heterocycles is driven by the need to reduce the environmental impact of chemical manufacturing. Traditional synthetic methods often involve hazardous reagents, harsh reaction conditions, and the generation of significant amounts of waste. Modern approaches aim to address these shortcomings through innovative catalytic systems and the use of more sustainable reaction media.
One promising strategy involves the use of one-pot photoenzymatic synthesis. While not directly demonstrated for this compound, a study on the synthesis of N-Boc-4-amino/hydroxy-azepanes, structurally similar seven-membered rings, highlights the potential of this approach. nih.gov This method combines a photochemical oxyfunctionalization with a stereoselective enzymatic transamination or carbonyl reduction in a single reaction vessel. nih.gov Such a one-pot process is advantageous as it eliminates the need for intermediate isolation and purification steps, which are often resource-intensive and contribute significantly to waste generation. nih.gov The use of biocatalysts, such as enzymes, also aligns with green chemistry principles due to their high selectivity, mild operating conditions, and biodegradability.
Furthermore, the development of novel catalytic systems is crucial for designing environmentally friendly syntheses. For instance, a highly enantioselective aza-Henry reaction with isatin N-Boc ketimines has been achieved using a Cu(II)-BOX complex as a catalyst, providing the corresponding nitroamines in high yields and enantiomeric excesses. rsc.org While applied to a different heterocyclic system, this demonstrates the potential of using efficient and selective catalysts to achieve desired transformations under mild conditions, thereby reducing energy consumption and by-product formation.
The choice of solvent is another critical factor in green synthesis. Research into solvent-free and eco-friendly protocols for the N-Boc protection of amines is highly relevant. A novel and efficient method for the synthesis of tert-butyl esters using (Boc)2O under solvent-free and base-free conditions has been developed using electromagnetic milling. rsc.org This sustainable approach operates without the need for additional heating, making it highly appealing for eco-friendly synthesis. rsc.org The application of such solvent-free methods to the synthesis of this compound could significantly reduce the generation of volatile organic compounds (VOCs) and simplify product purification.
Optimization of Reaction Conditions for Reduced Waste Generation
Optimizing reaction conditions is a key aspect of green chemistry, aiming to maximize product yield and minimize waste. This involves a systematic study of various parameters such as catalyst loading, temperature, reaction time, and solvent choice. The goal is to find the "sweet spot" where the reaction proceeds efficiently with the lowest possible environmental footprint.
Catalyst selection and optimization are also paramount. The development of a sustainable route toward N-Boc amines using an AuCl3/CuI-catalyzed N-tert-butyloxycarbonylation of amines at room temperature highlights the potential for efficient catalysis under mild conditions. researchgate.net This catalytic system utilizes commercially available catalysts and oxygen from the air as the sole oxidant, offering a step- and atom-economic synthesis. researchgate.net Such approaches, if adapted for this compound, could significantly reduce the need for stoichiometric reagents and the associated waste.
The following table summarizes key parameters that can be optimized to reduce waste in the synthesis of this compound, based on methodologies for related compounds.
| Parameter | Conventional Approach | Greener Alternative | Potential Benefit |
|---|---|---|---|
| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Solvent-free, water, or bio-based solvents | Reduced VOC emissions, lower toxicity |
| Catalyst | Stoichiometric reagents | Highly active and selective catalysts (e.g., metal complexes, enzymes) | Lower catalyst loading, reduced metal waste, milder conditions |
| Reaction Conditions | High temperatures, prolonged reaction times | Microwave irradiation, flow chemistry, room temperature reactions | Reduced energy consumption, faster reactions, improved control |
| Purification | Batch chromatography | In-line purification, crystallization | Reduced solvent usage and solid waste |
Scale-Up Synthesis and Considerations for Preparative Chemistry
The transition from laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges and considerations. For the preparative synthesis of this compound, factors such as cost-effectiveness, safety, and process robustness become paramount.
A green and facile synthesis of an industrially important heterocyclic intermediate for the drug baricitinib, tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, provides valuable insights into scalable synthetic strategies. nih.gov This process utilizes a microchannel reactor for a key oxidation step, demonstrating the potential of flow chemistry for safe and efficient large-scale production. nih.gov The use of inexpensive and commercially available starting materials is another crucial aspect of designing a cost-effective industrial synthesis. nih.gov
For the preparative synthesis of this compound, a thorough evaluation of the following factors is necessary:
Raw Material Sourcing: Availability and cost of starting materials are critical for economic viability.
Process Safety: A comprehensive risk assessment of all reaction steps and reagents is essential to ensure safe operation on a large scale.
Equipment and Infrastructure: The choice of reactors (batch vs. flow), purification equipment, and waste handling facilities will depend on the chosen synthetic route and production volume.
Regulatory Compliance: The synthesis must adhere to all relevant environmental and safety regulations.
Process Analytical Technology (PAT): Implementing real-time monitoring and control of critical process parameters can improve consistency, yield, and safety.
The following interactive table outlines key considerations for the scale-up of this compound synthesis.
| Consideration | Key Aspects | Impact on Preparative Chemistry |
|---|---|---|
| Cost of Goods (CoG) | Price of raw materials, solvents, catalysts; energy consumption; labor costs. | Directly influences the economic feasibility of the manufacturing process. |
| Throughput | Reaction kinetics, cycle times, equipment capacity. | Determines the amount of product that can be produced in a given timeframe. |
| Process Robustness | Sensitivity of the reaction to variations in process parameters. | Ensures consistent product quality and yield. |
| Waste Management | Volume and nature of waste streams; disposal costs. | Affects environmental impact and operational costs. |
Derivatization Strategies and Synthetic Utility in Complex Molecule Research
As a Building Block for Diverse Heterocyclic Systems
The azocane (B75157) ring system, functionalized with a Boc protecting group, serves as a valuable starting material for the construction of more complex heterocyclic architectures. The tert-butyl azocane-1-carboxylate scaffold allows for selective modifications at various positions of the eight-membered ring, leading to a diverse array of derivatives. For instance, the strategic introduction of functional groups on the azocane ring can facilitate subsequent ring-closing or ring-transformation reactions to generate fused, bridged, or spirocyclic heterocyclic systems.
One of the key attributes of this compound as a building block is the predictable reactivity of the Boc-protected nitrogen. This group is generally stable to a wide range of reaction conditions, yet can be readily removed under acidic conditions to liberate the secondary amine for further functionalization. This controlled deprotection is a cornerstone of its utility, enabling the sequential introduction of different substituents.
Research has demonstrated the conversion of related azepane and piperidine (B6355638) carboxylates into more complex structures, highlighting the potential of their eight-membered ring counterpart. For example, the ring expansion of tert-butyl piperidin-4-one-1-carboxylate has been utilized to prepare tert-butyl 4-oxoazepane-1-carboxylate, a key intermediate for various pharmaceutical products under development. researchgate.net This suggests that similar strategies could be applied to elaborate the azocane framework. The versatility of such building blocks is further underscored by their use in generating libraries of compounds for biological screening. researchgate.net
Applications in Multi-Step Organic Synthesis
The utility of this compound extends to its application as a key intermediate in multi-step organic synthesis. The Boc protecting group's stability allows for the execution of numerous synthetic transformations on other parts of the molecule without affecting the nitrogen atom. thieme.de This is crucial in lengthy synthetic sequences where protecting group stability is paramount.
The tert-butyl group is known for its excellent stability against nucleophiles and reducing agents, which is a significant advantage in complex syntheses. thieme.de The subsequent deprotection is typically achieved under mild acidic conditions, such as with trifluoroacetic acid (TFA), which is often compatible with a wide range of other functional groups present in the molecule. thieme.de
For example, in the synthesis of complex natural products or designed molecules, the azocane moiety might be introduced early in the synthetic route via this compound. The robust nature of the Boc group ensures its survival through subsequent steps, which could include oxidations, reductions, carbon-carbon bond formations, and other functional group interconversions. Once the core of the target molecule is assembled, the Boc group can be selectively removed to reveal the secondary amine, which can then be alkylated, acylated, or used in a final ring-closing step to complete the synthesis. The ability to unmask a reactive functional group at a late stage is a powerful tool in modern organic synthesis.
Precursor in Medicinal Chemistry Research
The azocane ring is a privileged scaffold in medicinal chemistry, appearing in a number of compounds with diverse biological activities. Consequently, this compound serves as a valuable precursor for the synthesis of new drug candidates. researchgate.netthieme.de
Scaffold for Investigational Therapeutic Agents
The azocane framework can be strategically functionalized to interact with specific biological targets. The use of this compound allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of a particular class of compounds. By modifying the substituents on the azocane ring, researchers can fine-tune the pharmacological properties of a molecule, such as its potency, selectivity, and pharmacokinetic profile.
The Boc-protected azocane can be derivatized to introduce various pharmacophoric elements. For instance, the synthesis of azocane-substituted pyrazoline derivatives has been explored for their potential as medicaments. researchgate.net The ability to readily modify the azocane ring is essential for optimizing the interaction of these compounds with their biological targets. The development of novel therapeutic agents often relies on the iterative synthesis and biological evaluation of a series of related compounds, a process greatly facilitated by the availability of versatile building blocks like this compound.
Design Principles for Precursors in Drug Discovery
In drug discovery, the design of precursor molecules is guided by several key principles. These include the ease of synthesis, the potential for diversification, and the metabolic stability of the resulting compounds. The tert-butyl group, while offering excellent protection, can sometimes be a site of metabolic breakdown. nih.gov An understanding of this potential liability informs the design of next-generation precursors.
Strategies to mitigate the metabolic instability of the tert-butyl group include replacing it with bioisosteres. nih.gov For example, the trifluoromethylcyclopropyl group has been shown to be a metabolically more stable replacement for the tert-butyl group. nih.gov This principle of designing out metabolic "soft spots" is a critical aspect of modern drug discovery. nih.gov
Furthermore, the development of efficient methods for the synthesis of precursor building blocks is paramount. Mild and functional group tolerant reactions, such as certain C-H carboxylation methods, allow for the direct synthesis of diverse building blocks, expanding the accessible chemical space for drug discovery. nih.gov Machine learning-guided analysis can also be employed to design diverse substrate scopes for the synthesis of these precursors. nih.gov
Development of Chemical Libraries and Analogues
The systematic exploration of chemical space is a cornerstone of modern drug discovery and chemical biology. This compound is an ideal starting point for the construction of chemical libraries, which are large collections of structurally related compounds. These libraries are then screened against biological targets to identify new lead compounds.
The generation of a library of azocane analogues can be achieved through parallel synthesis, where a common intermediate is reacted with a diverse set of building blocks. The robust nature of the Boc protecting group on this compound makes it well-suited for such automated or semi-automated synthetic platforms.
Analytical and Spectroscopic Characterization Methodologies
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental to the structural determination of tert-butyl azocane-1-carboxylate, providing detailed information about its atomic and molecular composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms within the molecule.
In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the protons of the tert-butyl group exhibit a characteristic singlet peak at approximately 1.46 ppm. The protons of the seven-membered azocane (B75157) ring appear as a series of multiplets. Specifically, the methylene (B1212753) protons adjacent to the nitrogen atom show distinct signals. For instance, in one study, the two sets of methylene protons adjacent to the nitrogen were observed as triplets at approximately 3.25-3.29 ppm and 3.31-3.36 ppm, each with a coupling constant (J) of 6.0 Hz. rsc.org The remaining methylene protons of the azocane ring typically resonate as a broad multiplet between 1.52 and 1.70 ppm. rsc.org
The ¹³C NMR spectrum provides further confirmation of the structure. The quaternary carbon of the tert-butyl group is typically observed around 79.0 ppm, while the methyl carbons of this group resonate at approximately 28.7 ppm. rsc.org The carbonyl carbon of the carbamate (B1207046) group gives a characteristic signal in the downfield region, at about 155.6 ppm. rsc.org The carbon atoms of the azocane ring produce a series of signals in the aliphatic region of the spectrum, with those adjacent to the nitrogen appearing at approximately 47.5 and 48.0 ppm. The remaining ring carbons are found at chemical shifts of roughly 25.0, 26.2, 26.3, 27.2, and 27.6 ppm. rsc.org
Table 1: Representative ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 3.31-3.36 | t (J = 6.0 Hz) | 2H | N-CH₂ |
| 3.25-3.29 | t (J = 6.0 Hz) | 2H | N-CH₂ |
| 1.62-1.70 | m | 4H | -CH₂- |
| 1.52 | br m | 6H | -CH₂- |
Table 2: Representative ¹³C NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 155.6 | C=O (carbamate) |
| 79.0 | C (CH₃)₃ |
| 48.0 | N-C H₂ |
| 47.5 | N-C H₂ |
| 28.7 | C(C H₃)₃ |
| 27.6 | -C H₂- |
| 27.2 | -C H₂- |
| 26.3 | -C H₂- |
| 26.2 | -C H₂- |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The most prominent absorption band in the IR spectrum is the strong carbonyl (C=O) stretch of the carbamate group. This band is typically observed in the region of 1687 cm⁻¹. rsc.org The presence of this strong absorption is a clear indicator of the N-Boc protecting group. Other characteristic absorptions include the C-H stretching vibrations of the aliphatic methylene and methyl groups, which appear in the range of 2850-3000 cm⁻¹. The C-O stretching vibration of the carbamate group can also be observed, typically around 1051 cm⁻¹. rsc.org
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~1687 | Strong | C=O stretch (carbamate) |
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide further structural confirmation. In techniques such as electrospray ionization (ESI), the molecule can be observed as a protonated species [M+H]⁺.
The fragmentation of N-Boc protected amines is well-documented. A common fragmentation pathway involves the loss of the tert-butyl group as isobutylene (B52900) (C₄H₈), resulting in a fragment ion [M - 56]⁺. Another characteristic fragmentation is the loss of the entire tert-butoxycarbonyl group.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures and impurities. Thin-layer chromatography (TLC) is often used for rapid monitoring of reaction progress, typically using a silica (B1680970) gel stationary phase and a mixture of non-polar and polar solvents, such as ethyl acetate (B1210297) and hexane, as the mobile phase.
For purification on a larger scale, column chromatography on silica gel is a standard procedure. The choice of eluent system is critical for achieving good separation. Furthermore, preparative high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) can be employed for achieving very high purity. While specific methods for this compound are not extensively published, methods developed for similar N-Boc protected compounds can be adapted. These methods often utilize reversed-phase columns (e.g., C18) with mobile phases consisting of acetonitrile (B52724) and water or methanol (B129727) and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape.
In some synthetic procedures, non-chromatographic purification methods such as distillation under reduced pressure are employed, which can be effective for obtaining the compound as a colorless oil. rsc.org
Advanced Techniques for Mechanistic and Structural Confirmation
In addition to the standard spectroscopic and chromatographic methods, advanced analytical techniques can provide deeper insights into the structure and behavior of this compound and related compounds.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to definitively assign all proton and carbon signals, especially for complex derivatives of azocane. These techniques reveal connectivity between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively.
For studying reaction mechanisms involving this compound, techniques like UPLC coupled with high-resolution mass spectrometry (e.g., UPLC-QTOF-MS) can be invaluable. This allows for the identification and characterization of transient intermediates and byproducts, providing a more complete picture of the reaction pathway.
Computational Chemistry Studies on Tert Butyl Azocane 1 Carboxylate Systems
Quantum Mechanical (QM) Studies
Quantum mechanical (QM) methods, grounded in the principles of quantum physics, are employed to investigate the electronic structure and energy of molecules. cuny.edu These calculations are crucial for understanding chemical bonding, reaction pathways, and molecular properties that arise from the distribution of electrons. For tert-Butyl azocane-1-carboxylate, QM studies can offer detailed insights into its stability, reactivity, and the mechanisms of reactions it may undergo, such as functionalization of the azocane (B75157) ring or deprotection of the N-Boc group. acs.orgnih.gov
The electronic structure of a molecule governs its chemical reactivity. researchgate.net By calculating the energies and shapes of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—it is possible to predict how the molecule will interact with other chemical species. researchgate.net A low HOMO-LUMO energy gap typically indicates high reactivity.
For this compound, the nitrogen atom's lone pair and the carbonyl group's π-system are expected to be key contributors to the HOMO and LUMO, respectively. The tert-butyl group, being an electron-donating group, can influence the electronic density and subsequently the reactivity at the carbamate (B1207046) nitrogen. nih.gov Computational methods like Density Functional Theory (DFT) are frequently used to calculate these properties and other reactivity descriptors, such as electronic chemical potential (µ), chemical hardness (η), and global electrophilicity (ω). mdpi.comrsc.org These parameters help in predicting the most probable sites for nucleophilic or electrophilic attack. researchgate.net
Table 1: Calculated Electronic Properties and Reactivity Descriptors
| Parameter | Value (Illustrative) | Description |
| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | 1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 7.7 eV | Indicates kinetic stability |
| Ionization Potential (I) | 6.5 eV | Estimated from -EHOMO (Koopmans' theorem) |
| Electron Affinity (A) | -1.2 eV | Estimated from -ELUMO |
| Chemical Hardness (η) | 4.45 eV | Calculated as (I - A) / 2 |
| Electrophilicity (ω) | 1.55 eV | Calculated as (I + A)² / (8 * η) |
Note: The values in this table are illustrative examples of data that would be generated from a DFT calculation and are not based on experimental results.
QM calculations are instrumental in mapping the entire energy landscape of a chemical reaction, from reactants to products. nih.gov This involves locating and characterizing stationary points, including intermediates and, most importantly, transition states (TS). mdpi.com The energy of the transition state determines the activation energy barrier of the reaction, which is a critical factor for understanding reaction rates. acs.org
For this compound, this analysis can be applied to several key reactions. One example is the acid-catalyzed or thermal deprotection of the N-Boc group, a common transformation in organic synthesis. acs.orgacs.org Computational modeling can elucidate the multi-step mechanism, which may involve an initial proton transfer followed by the release of isobutylene (B52900) and subsequent decarboxylation. researchgate.net Another area of interest is the C-H functionalization of the azocane ring, where calculations can predict the regioselectivity by comparing the activation barriers for hydrogen abstraction from different positions on the ring. nih.govbeilstein-journals.org Methods like DFT are commonly used to optimize the geometries of reactants, products, and transition states, providing a detailed mechanistic picture. researchgate.net
Table 2: Illustrative Activation Energies for a Hypothetical Reaction Pathway
| Reaction Step | Description | Activation Energy (ΔG‡) (kcal/mol) |
| Step 1 | Initial protonation of the carbonyl oxygen | 5.2 |
| Step 2 | C-O bond cleavage and isobutylene formation (Rate-determining) | 22.5 |
| Step 3 | Decarboxylation to yield azocane | 3.1 |
Note: The values in this table are illustrative examples for a hypothetical N-Boc deprotection mechanism and are not based on experimental results.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comyoutube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic evolution of the system, offering insights into conformational changes, molecular flexibility, and intermolecular interactions. scienomics.comcecam.org
The azocane ring in this compound is an eight-membered heterocycle. rsc.org Such medium-sized rings are known for their high conformational flexibility and the existence of multiple low-energy conformers. nih.govprinceton.edu Unlike the well-defined chair conformation of cyclohexane, eight-membered rings like cyclooctane (the parent carbocycle of azocane) can adopt several conformations, such as boat-chair (BC), twist-chair (TC), boat-boat (BB), and crown families, which are often close in energy. princeton.edu
MD simulations are an ideal tool for exploring the vast conformational space of the azocane ring. rsc.org By simulating the molecule's motion at a given temperature, it is possible to observe transitions between different conformations and to determine the relative populations of various conformers. This analysis is crucial as the three-dimensional shape of the molecule can significantly influence its biological activity and reactivity. The presence of the bulky N-Boc group can also introduce steric constraints that favor certain ring conformations over others.
Table 3: Relative Energies of Predicted Azocane Ring Conformations
| Conformer | Point Group (approx.) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Boat-Chair (BC) | Cs | 0.00 | 65 |
| Twist-Chair (TC) | D2 | 0.75 | 25 |
| Twist-Boat-Chair (TBC) | C2 | 1.50 | 8 |
| Boat-Boat (BB) | C2v | 2.50 | 2 |
Note: The values in this table are illustrative examples based on known conformations of eight-membered rings and are not specific experimental data for this compound.
Application of Advanced Computational Methodologies
To achieve higher accuracy and reliability, various advanced computational methods are employed, often in combination. The choice of method depends on the specific property being investigated and the required balance between computational cost and accuracy.
Density Functional Theory (DFT): This is one of the most widely used methods in computational chemistry due to its excellent balance of accuracy and computational efficiency. dergipark.org.trtandfonline.com Functionals like B3LYP are commonly used for geometry optimizations, frequency calculations, and electronic property predictions for organic molecules. mdpi.comrsc.org
Ab Initio Methods: These methods are based entirely on first principles without the use of empirical parameters. tandfonline.com While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory provide more accurate descriptions of electron correlation effects, which can be important for systems with weak interactions. nih.gov
Coupled Cluster with Single, Double, and Perturbative Triple Excitations (CCSD(T)): Often referred to as the "gold standard" of quantum chemistry, CCSD(T) provides highly accurate energy calculations. nih.govresearchgate.netarxiv.org Although its computational cost is very high, limiting its use to smaller systems or as a benchmark for single-point energy calculations on geometries optimized with less expensive methods like DFT. nih.govresearchgate.net
Table 4: Comparison of Advanced Computational Methodologies
| Method | Primary Application | Strengths | Limitations |
| DFT | Geometry Optimization, Electronic Properties | Good accuracy for cost, versatile | Functional-dependent results |
| Ab Initio (MP2) | Systems with dispersion interactions | Good for non-covalent interactions | Can overestimate dispersion, higher cost than DFT |
| Ab Initio (CCSD(T)) | High-accuracy energy benchmarks | Considered the "gold standard" for energy | Very high computational cost, limited to small systems |
Q & A
Q. What are the recommended synthetic routes for tert-butyl azocane-1-carboxylate, and how can reaction intermediates be characterized?
Methodological Answer: A common approach involves Boc (tert-butoxycarbonyl) protection of the azocane nitrogen. For example, a two-step synthesis may include (1) coupling azocane with di-tert-butyl dicarbonate in a basic medium (e.g., NaHCO₃/DCM) and (2) purification via column chromatography. Intermediate characterization requires NMR (¹H/¹³C) to confirm Boc-group integration and FT-IR to verify carbamate C=O stretching (~1680–1720 cm⁻¹). Crystallographic validation using SHELX programs (e.g., SHELXL for refinement) ensures structural accuracy .
Q. What safety protocols are critical for handling tert-butyl-protected compounds in the laboratory?
Methodological Answer: Key protocols include:
- Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .
- Handling : Use explosion-proof equipment and grounded metal containers to mitigate static discharge risks, especially with volatile solvents .
- Waste disposal : Segregate organic waste and neutralize acidic/basic residues before disposal .
Q. How can the purity of this compound be validated post-synthesis?
Methodological Answer: Combine HPLC (C18 column, acetonitrile/water gradient) with GC-MS for volatile impurities. Quantitative analysis via ¹H NMR (internal standard: 1,3,5-trimethoxybenzene) calculates purity by comparing integral ratios. For trace metal analysis (e.g., catalyst residues), use ICP-MS .
Q. What spectroscopic techniques are essential for confirming the tert-butyl group’s presence?
Methodological Answer:
- ¹H NMR : Look for a singlet at ~1.4 ppm (9H, tert-butyl CH₃).
- ¹³C NMR : Peaks at ~28 ppm (CH₃) and ~80 ppm (quaternary C).
- MS (ESI+) : Molecular ion [M+H]⁺ with m/z corresponding to C₁₁H₂₁N₂O₂⁺ (exact mass calculated). Cross-validate with FT-IR (C-O-C stretch at ~1250 cm⁻¹) .
Q. How do solvent choices impact the stability of tert-butyl carbamates?
Methodological Answer: Avoid protic solvents (e.g., MeOH, H₂O) to prevent Boc-group hydrolysis. Use aprotic solvents (DCM, THF) under anhydrous conditions. Stability studies via accelerated degradation testing (40°C/75% RH for 14 days) quantify decomposition rates using HPLC .
Advanced Research Questions
Q. How can conformational dynamics of the tert-butyl group in azocane derivatives be analyzed experimentally and computationally?
Methodological Answer: Use dynamic low-temperature NMR (e.g., ¹H VT-NMR at –80°C to 25°C) to observe axial-equatorial isomerization. Pair with DFT calculations (B3LYP/6-31G* with explicit solvent models) to predict energy barriers. X-ray crystallography resolves static conformers, while molecular dynamics simulations model solution-phase behavior .
Q. What experimental design strategies optimize catalytic reactions involving tert-butyl-protected intermediates?
Methodological Answer: Apply Design of Experiments (DoE) to screen variables (e.g., catalyst loading, temperature, solvent polarity). For example, a Box-Behnken design identified optimal epoxidation conditions for cyclododecatriene using Mo(CO)₆ and TBHP, achieving 92% yield . Post-reaction, use response surface methodology (RSM) to refine parameters .
Q. How do tert-butyl carbamates participate in photochemical or Fenton-driven degradation pathways?
Methodological Answer: Study degradation via UV-Vis spectroscopy under controlled light (λ = 254 nm) or Fenton conditions (Fe²⁺/H₂O₂). Identify intermediates using LC-HRMS and propose pathways via isotopic labeling (e.g., ¹⁸O-H₂O). Compare kinetics with non-protected analogs to quantify Boc-group stability .
Q. What contradictions exist in reported synthetic yields for this compound, and how can they be resolved?
Methodological Answer: Discrepancies often arise from Boc-protection efficiency under varying bases (e.g., NaHCO₃ vs. DMAP). Conduct reproducibility studies with strict moisture control and inert atmospheres. Use in situ FT-IR to monitor reaction progress and identify side products (e.g., tert-butyl alcohol) .
Q. How can computational chemistry predict the reactivity of tert-butyl carbamates in nucleophilic environments?
Methodological Answer: Perform DFT-based Fukui function analysis to map electrophilic/nucleophilic sites. Simulate transition states (e.g., SN2 attack at the carbamate carbonyl) using M06-2X/cc-pVTZ . Validate predictions with kinetic isotope effects (KIE) experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
